Home > Products > Screening Compounds P9974 > 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[2-(trifluoromethoxy)phenyl]urea
1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[2-(trifluoromethoxy)phenyl]urea - 1024431-81-9

1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[2-(trifluoromethoxy)phenyl]urea

Catalog Number: EVT-3138884
CAS Number: 1024431-81-9
Molecular Formula: C26H24F3N3O4
Molecular Weight: 499.49
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[2-(trifluoromethoxy)phenyl]urea is a selective antagonist of the orexin-2 receptor (OX2R). [] Orexins are neuropeptides produced in the lateral hypothalamus that play a crucial role in regulating wakefulness. [] This compound is a valuable tool for investigating the role of OX2R in sleep-wake regulation and its potential as a therapeutic target for sleep disorders. []

(2R)-2-[(1S)-6,7-Dimethoxy-1-{2-[4-(trifluoromethyl)phenyl]ethyl}-3,4-dihydroisoquinolin-2-yl]-N-methyl-2-phenylethanamide (Almorexant)

  • Compound Description: Almorexant is a dual orexin receptor antagonist, targeting both orexin-1 (OX1R) and orexin-2 (OX2R) receptors. It is recognized for its sleep-promoting effects in animals and humans by blocking the wakefulness-promoting actions of orexins. []

2-{6,7-Dimethoxy-1-[2-(4-trifluoromethylphenyl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl}-N-methyl-2-phenylacetamide

  • Compound Description: This compound is a derivative of 1,2,3,4-tetrahydroisoquinoline. It's specifically mentioned as an example within a patent related to the synthesis and potential medicinal uses of substituted 1,2,3,4-tetrahydroisoquinoline derivatives. []
  • Relevance: This compound shares a very similar structure with the target compound, 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[2-(trifluoromethoxy)phenyl]urea. They both possess a 6,7-dimethoxy-3,4-dihydroisoquinoline core and a 2-(4-trifluoromethylphenyl)ethyl side chain. This close structural resemblance suggests potential similarities in their pharmacological profiles. []

2-{6,7-Dimethoxy-1-[2-(6-trifluoromethylpyridin-3-yl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl}-N-methyl-2-phenylacetamide

  • Compound Description: Similar to the previous compound, this molecule is another example of a 1,2,3,4-tetrahydroisoquinoline derivative with potential medicinal applications. The patent highlighting this compound focuses on the synthesis and potential therapeutic uses of these specific chemical entities. []
  • Relevance: This compound shares the core 6,7-dimethoxy-3,4-dihydroisoquinoline structure with the target compound, 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[2-(trifluoromethoxy)phenyl]urea. The difference lies in the substitution on the ethyl side chain, where a 6-trifluoromethylpyridin-3-yl group replaces the phenyl group in the target compound. []

2-[3,4-Bis(4-methoxyphenyl)isoxazol-5-yl]-1-[6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]ethanone (Compound 17)

  • Compound Description: Compound 17 is identified as a highly selective cyclooxygenase-2 (COX-2) inhibitor with sub-micromolar potency. This compound exhibits interaction with P-glycoprotein, a membrane protein involved in multidrug resistance. []
  • Relevance: Compound 17 and the target compound, 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[2-(trifluoromethoxy)phenyl]urea, share the 6,7-dimethoxy-3,4-dihydroisoquinoline core structure. The presence of this shared moiety suggests potential overlap in their binding affinities to certain biological targets, although their overall pharmacological profiles may differ due to the distinct substituents. []
Source and Classification

The compound is synthesized as part of pharmaceutical research aimed at developing new agents for various therapeutic targets. Its classification falls under synthetic organic compounds, specifically within the category of urea derivatives and isoquinoline-based compounds. The sigma receptors, particularly the sigma-2 subtype, are implicated in numerous physiological processes and have been linked to cancer biology and neurobiology.

Synthesis Analysis

The synthesis of 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[2-(trifluoromethoxy)phenyl]urea typically involves several key steps:

  1. Formation of the Isoquinoline Core: The initial step usually involves the synthesis of the 6,7-dimethoxy-3,4-dihydroisoquinoline moiety. This can be achieved through cyclization reactions involving appropriate precursors such as phenolic compounds and amines under acidic or basic conditions.
  2. Methylation: The dimethoxy groups are introduced using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base to yield the desired methoxy substituents.
  3. Urea Formation: The urea linkage is formed by reacting an isocyanate with an amine derivative. In this case, the 4-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methylphenol can be reacted with a suitable isocyanate to form the urea bond.
  4. Trifluoromethoxy Substitution: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxide or through electrophilic aromatic substitution if starting from a suitable precursor.
  5. Purification and Characterization: The final product is purified using techniques such as recrystallization or chromatography and characterized using NMR spectroscopy and mass spectrometry to confirm its structure .
Molecular Structure Analysis

The molecular structure of 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[2-(trifluoromethoxy)phenyl]urea can be depicted as follows:

  • Core Structure: The compound features a central urea group flanked by two aromatic rings—one containing a dimethoxy-substituted isoquinoline and the other containing a trifluoromethoxy group.

Key Structural Features:

  • Isoquinoline Moiety: This heterocyclic structure contributes to the biological activity through its interaction with sigma receptors.
  • Trifluoromethoxy Group: This electron-withdrawing group enhances lipophilicity and may influence receptor binding affinity.

The molecular formula is C20_{20}H20_{20}F3_{3}N2_{2}O3_{3}, indicating a complex architecture that supports diverse interactions within biological systems.

Chemical Reactions Analysis

The chemical reactivity of 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[2-(trifluoromethoxy)phenyl]urea includes:

  1. Reactions with Sigma Receptors: The compound exhibits high affinity for sigma receptors, particularly sigma-2 receptors. This interaction can lead to downstream signaling pathways affecting cell proliferation and apoptosis.
  2. Potential Hydrolysis: Under certain conditions, the urea bond may undergo hydrolysis, leading to the formation of amines and carbamic acids.
  3. Electrophilic Aromatic Substitution: The presence of electron-rich aromatic systems allows for further functionalization via electrophilic aromatic substitution reactions .
Mechanism of Action

The mechanism of action for 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[2-(trifluoromethoxy)phenyl]urea primarily involves its interaction with sigma receptors:

  1. Binding Affinity: The compound binds selectively to sigma-2 receptors found in various tissues including brain and cancer cells. This binding may modulate signaling pathways related to cell survival and apoptosis.
  2. Influence on Cell Proliferation: Activation or inhibition of these receptors can influence cellular processes such as proliferation and differentiation in cancerous cells.
  3. Potential Radiotracer Applications: As indicated by preclinical studies, radiolabeled versions of this compound have shown promise for use in positron emission tomography imaging due to their ability to target sigma receptors effectively .
Physical and Chemical Properties Analysis

Key Properties:

PropertyValue
Molecular Weight393.38 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified
Log P (Partition Coefficient)Not specified

The physical properties suggest that the compound is likely lipophilic due to the presence of multiple aromatic rings and electron-withdrawing groups like trifluoromethoxy .

Applications

The applications of 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[2-(trifluoromethoxy)phenyl]urea include:

  1. Pharmaceutical Research: Investigated for its potential as an anticancer agent targeting sigma receptors.
  2. Imaging Studies: Explored as a radiotracer for positron emission tomography imaging in breast cancer diagnostics due to its selective binding properties .
  3. Medicinal Chemistry Development: Serves as a scaffold for developing novel compounds aimed at various therapeutic targets including neurological disorders and cancer therapies .

Properties

CAS Number

1024431-81-9

Product Name

1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[2-(trifluoromethoxy)phenyl]urea

IUPAC Name

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[2-(trifluoromethoxy)phenyl]urea

Molecular Formula

C26H24F3N3O4

Molecular Weight

499.49

InChI

InChI=1S/C26H24F3N3O4/c1-34-23-14-17-11-12-30-21(19(17)15-24(23)35-2)13-16-7-9-18(10-8-16)31-25(33)32-20-5-3-4-6-22(20)36-26(27,28)29/h3-10,14-15H,11-13H2,1-2H3,(H2,31,32,33)

InChI Key

ZDMNALRSWSONHC-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4OC(F)(F)F)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.